![molecular formula C9H20N2O B1275172 [1-(3-Aminopropyl)piperidin-2-yl]methanol CAS No. 915919-64-1](/img/structure/B1275172.png)
[1-(3-Aminopropyl)piperidin-2-yl]methanol
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Overview
Description
“[1-(3-Aminopropyl)piperidin-2-yl]methanol” is a chemical compound with the CAS Number: 915919-64-1. It has a molecular weight of 172.27 and its IUPAC name is [1-(3-aminopropyl)-2-piperidinyl]methanol .
Molecular Structure Analysis
The molecular structure of “[1-(3-Aminopropyl)piperidin-2-yl]methanol” is represented by the Inchi Code: 1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2 . This indicates that the compound consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“[1-(3-Aminopropyl)piperidin-2-yl]methanol” is a liquid at room temperature . Its molecular weight is 172.27 .Scientific Research Applications
Synthesis of Piperidine Derivatives
[1-(3-Aminopropyl)piperidin-2-yl]methanol: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in drug design . The compound’s structure allows for the introduction of various substituents, enabling the creation of a diverse range of piperidine-based molecules with potential pharmacological activities.
Pharmacological Applications
Piperidine derivatives, including those derived from [1-(3-Aminopropyl)piperidin-2-yl]methanol, are present in over twenty classes of pharmaceuticals . They are used in the development of drugs with a wide range of therapeutic effects, such as analgesic, antipsychotic, and antihypertensive properties.
Anticancer Research
The piperidine nucleus is a common feature in many anticancer agents. Derivatives of [1-(3-Aminopropyl)piperidin-2-yl]methanol can be designed to target specific pathways or receptors in cancer cells, offering a pathway for the development of new oncological treatments .
Antimicrobial and Antifungal Agents
Compounds with a piperidine ring, synthesized using [1-(3-Aminopropyl)piperidin-2-yl]methanol, show promise as antimicrobial and antifungal agents. Their ability to disrupt microbial cell processes makes them candidates for new antibiotic drugs .
Neurodegenerative Disease Treatment
Research into treatments for diseases like Alzheimer’s has highlighted the potential of piperidine derivatives as inhibitors of enzymes linked to neurodegeneration. [1-(3-Aminopropyl)piperidin-2-yl]methanol could serve as a starting point for developing such inhibitors .
Antiviral Agents
Recent studies have shown that piperidine derivatives can be effective against viruses, including SARS-CoV-2. Derivatives of [1-(3-Aminopropyl)piperidin-2-yl]methanol could be synthesized to explore their potential as antiviral agents .
Analgesic and Anti-inflammatory Drugs
The piperidine moiety is a key component in many analgesic and anti-inflammatory drugs. By modifying [1-(3-Aminopropyl)piperidin-2-yl]methanol, researchers can develop new compounds to manage pain and inflammation .
Chemical Biology and Probe Development
In chemical biology, [1-(3-Aminopropyl)piperidin-2-yl]methanol can be used to create probes that bind to specific biological targets. These probes can help in understanding biological processes and in the identification of new drug targets .
Safety And Hazards
properties
IUPAC Name |
[1-(3-aminopropyl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLFXZIUUXPZHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405713 |
Source
|
Record name | [1-(3-aminopropyl)piperidin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Aminopropyl)piperidin-2-yl]methanol | |
CAS RN |
915919-64-1 |
Source
|
Record name | [1-(3-aminopropyl)piperidin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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